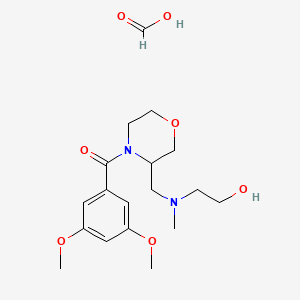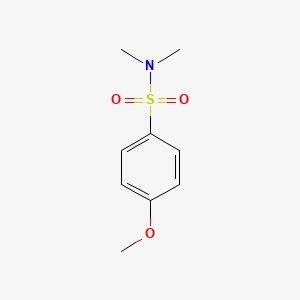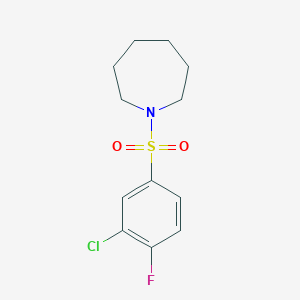
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” is an organic compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group, a phenyl group, and a trifluoroethanol group . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.20 and a molecular formula of C11H11F3O . Other specific properties such as boiling point and storage conditions were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is a compound with potential applications in synthetic chemistry, particularly in the synthesis of trifluoromethyl-substituted cyclopropanes. A two-step process involving the ruthenium-catalyzed Kharasch reaction followed by dehalogenation with magnesium has been described for synthesizing trifluoromethyl-substituted cyclopropanes, presenting an alternative to metal-catalyzed cyclopropanations (Risse et al., 2012). Additionally, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by an adamantylglycine-derived dirhodium complex, generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton et al., 2007).
Catalysis and Material Science
In material science, the compound's derivatives might be involved in the development of novel materials. For example, the study of phenyl ring's impact on self-assembling phenomena in the liquid phase indicates that the phenyl ring significantly influences the self-organization of molecules via hydrogen bonding, which could be relevant for designing new materials (Nowok et al., 2021).
Environmental and Energy Applications
Compounds with cyclopropyl groups, similar to this compound, may find applications in environmental and energy sectors. For instance, lanthanide-based metal-organic frameworks (MOFs) with cyclopropane-dicarboxylic acid have shown potential in magnetic refrigeration and CO2 conversion, suggesting that structurally related compounds might also be explored for such applications (Song et al., 2018).
Eigenschaften
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLCHSAMBEJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)


![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)



![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
